Phenol, 2-(2H-naphtho(1,2-d)triazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)-
Description
This compound, commonly referred to as UV-329 (CAS 3147-75-9), is a benzotriazole-based ultraviolet (UV) absorber. Its structure features a naphtho[1,2-d]triazole moiety linked to a phenolic ring substituted with a branched alkyl chain (1,1,3,3-tetramethylbutyl, also known as tert-octyl) at the para position. The tert-octyl group enhances hydrophobicity, making it suitable for polymers like polyolefins and coatings, where it stabilizes materials against UV degradation by absorbing UV-B (280–320 nm) and UV-A (320–400 nm) radiation .
Synthesis of UV-329 typically involves coupling 2-nitro-4-tert-octylphenol with o-phenylenediamine, followed by cyclization under reductive conditions, achieving yields of ~97% . Its molecular weight is 393.5 g/mol, with a melting point of 103–108°C and low water solubility (<0.01 mg/L at 25°C) due to the bulky alkyl substituent.
Properties
CAS No. |
27876-55-7 |
|---|---|
Molecular Formula |
C24H27N3O |
Molecular Weight |
373.5 g/mol |
IUPAC Name |
2-benzo[e]benzotriazol-2-yl-4-(2,4,4-trimethylpentan-2-yl)phenol |
InChI |
InChI=1S/C24H27N3O/c1-23(2,3)15-24(4,5)17-11-13-21(28)20(14-17)27-25-19-12-10-16-8-6-7-9-18(16)22(19)26-27/h6-14,28H,15H2,1-5H3 |
InChI Key |
UOKZARWWJQCFNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)N2N=C3C=CC4=CC=CC=C4C3=N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include:
Key Observations :
- Alkyl Chain Impact: Longer or branched alkyl chains (e.g., tert-octyl in UV-329) improve compatibility with nonpolar polymers but reduce solubility in polar solvents. The di-tert-pentyl substituent in CAS 25973-55-1 further enhances thermal stability .
- Sulfonate Functionalization : The sulfonated derivative (6416-68-8) exhibits water solubility and fluorescence, shifting its application to textile brightening rather than UV stabilization .
Performance in UV Absorption
- UV-329: Broad absorption in UV-A/UV-B regions, with high photostability due to intramolecular hydrogen bonding between the phenolic -OH and triazole nitrogen .
- CAS 28122-40-9 : Slightly narrower absorption range (290–360 nm) due to steric hindrance from dual tert-butyl groups, reducing efficacy in UV-A stabilization .
- Sulfonated Analogues (e.g., 6416-68-8) : Absorb at higher wavelengths (340–420 nm) but function primarily as fluorescent brighteners rather than UV stabilizers .
Industrial and Regulatory Considerations
- Production Scale : UV-329 is produced at significant tonnage under REACH regulations (CAS 73936-91-1 in refers to a structurally similar benzotriazole derivative), indicating its industrial importance .
- Regulatory Status : Sulfonated derivatives like 6416-68-8 face stricter wastewater discharge regulations due to their environmental persistence .
Q & A
(Basic) What are the recommended synthetic routes for Phenol, 2-(2H-naphtho[1,2-d]triazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)-, and what critical parameters influence yield and purity?
The compound is synthesized via multi-step reactions involving phenolic intermediates and triazole-forming reagents. Key steps include:
- Coupling reactions : Substituted phenols are reacted with triazole precursors (e.g., benzotriazole derivatives) under acidic or basic conditions .
- Purification : Column chromatography or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) is critical for isolating high-purity products .
- Catalysts : Transition metals (e.g., Cu(I)) or organocatalysts may accelerate triazole ring formation .
Critical parameters : - Temperature control (60–100°C) to avoid side reactions.
- Stoichiometric ratios of reactants (e.g., phenol:triazole precursor = 1:1.2) to maximize yield.
- Moisture-sensitive steps require anhydrous solvents (e.g., THF) .
(Advanced) How can researchers resolve contradictions in reported UV absorption maxima for this compound across different studies?
Discrepancies in UV data (e.g., λmax values) arise from:
- Solvent polarity : Polar solvents (e.g., ethanol) may redshift absorption due to solvatochromic effects .
- Concentration effects : Aggregation at high concentrations alters spectral profiles. Dilute solutions (<10<sup>−5</sup> M) are recommended for accurate measurements .
- Instrument calibration : Regular calibration using standard references (e.g., holmium oxide filters) ensures reproducibility .
Methodological resolution : - Conduct UV/Vis studies in multiple solvents (e.g., cyclohexane, acetonitrile) and compare with computational TD-DFT predictions .
(Basic) What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- <sup>1</sup>H/<sup>13</sup>C NMR : Confirms substitution patterns (e.g., tert-octyl group at C4, triazole at C2) via chemical shifts (δ 1.2–1.4 ppm for methyl groups, δ 8.0–8.5 ppm for aromatic protons) .
- FT-IR : Identifies key functional groups (e.g., O–H stretch at 3200–3400 cm<sup>−1</sup>, triazole C=N at 1500–1600 cm<sup>−1</sup>) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 559.7834 for C38H45N3O) .
(Advanced) What experimental designs are optimal for studying the photostabilization mechanisms of this compound in polymer matrices?
Adopt a split-plot design with:
- Main plots : Polymer type (e.g., polyethylene, polypropylene).
- Subplots : Compound concentration (0.1–1.0 wt%).
- Sub-subplots : UV exposure duration (0–1000 hours) .
Metrics : - Yellowness index (ASTM D1925) to quantify UV-induced degradation.
- FT-IR analysis of carbonyl index (1710 cm<sup>−1</sup>) to track oxidation .
(Basic) What are the key solubility and stability considerations when handling this compound in laboratory settings?
- Solubility : Highly soluble in chlorinated solvents (e.g., dichloromethane) and aromatic hydrocarbons (e.g., toluene) . Limited solubility in water (<0.01 mg/L) necessitates organic media for reactions .
- Stability :
(Advanced) How does the substitution pattern on the triazole ring influence the compound's antioxidant efficacy, and what methodologies quantify this relationship?
- Substituent effects : Electron-withdrawing groups (e.g., -NO2) enhance radical scavenging by stabilizing triazole anion intermediates .
- Quantitative methods :
- DPPH assay : Measures IC50 values for radical quenching.
- Computational docking : Predicts binding affinity to reactive oxygen species (ROS) using software like AutoDock Vina .
(Basic) What are the primary applications of this compound in materials science, and how are its properties tailored for these uses?
- UV stabilization : The naphthotriazole moiety absorbs UVB/UVA radiation (290–400 nm), protecting polymers from degradation .
- Tailoring properties :
(Advanced) What computational approaches are employed to predict the environmental fate of this compound, and how do they align with empirical data?
- QSAR models : Predict log Kow (e.g., 8.2) and biodegradation half-life (>60 days) .
- Molecular dynamics simulations : Assess adsorption to soil organic matter (e.g., humic acids) .
Validation : Compare with empirical data from HPLC-MS analysis of soil/water samples .
(Basic) What are the recommended protocols for verifying the purity of this compound post-synthesis?
- Elemental analysis : Confirm %C, %H, %N within ±0.3% of theoretical values .
- HPLC : Use a C18 column (acetonitrile/water gradient) to achieve >98% purity .
- Melting point : Sharp range (e.g., 145–147°C) indicates homogeneity .
(Advanced) How do synergistic effects with co-additives enhance the photostabilizing performance of this compound, and what experimental frameworks best capture these interactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
